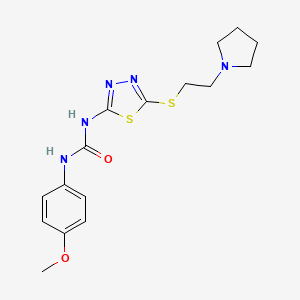
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a novel derivative that has attracted attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
The compound features a thiadiazole ring which is known for its diverse biological activities, combined with a pyrrolidine moiety that enhances its pharmacological profile.
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticholinesterase activity. This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound has been shown to inhibit acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Anticholinesterase Activity
In a study evaluating various derivatives of thiadiazole, it was reported that certain compounds demonstrated superior AChE inhibition compared to donepezil, a standard treatment for Alzheimer's disease. The most active compounds in this series had IC50 values in the nanomolar range .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. For instance, modifications on the thiadiazole scaffold have shown promising results against various cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer proliferation suggests its potential as an anticancer agent .
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Human colon adenocarcinoma | 0.092 | |
| Human lung adenocarcinoma | 0.085 | |
| Human ovarian adenocarcinoma | 0.078 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticholinesterase Activity : A recent study highlighted the synthesis and evaluation of various thiadiazole derivatives, demonstrating that modifications could enhance AChE inhibition significantly .
- Anticancer Properties : Another research focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that specific substitutions on the thiadiazole ring increased cytotoxicity against cancer cell lines .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-23-13-6-4-12(5-7-13)17-14(22)18-15-19-20-16(25-15)24-11-10-21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZYRJTZJWVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














